5-Iodonaphthalene-1,2-dione
Description
Structure
3D Structure
Properties
CAS No. |
62784-51-4 |
|---|---|
Molecular Formula |
C10H5IO2 |
Molecular Weight |
284.05 g/mol |
IUPAC Name |
5-iodonaphthalene-1,2-dione |
InChI |
InChI=1S/C10H5IO2/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13/h1-5H |
InChI Key |
XMDXQYMRWBYXHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=O)C2=O)C(=C1)I |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 5 Iodonaphthalene 1,2 Dione
Reactivity of the Quinone Moiety
The 1,2-dione system in the naphthalene (B1677914) ring is a hub of reactivity, primarily characterized by its electrophilicity. This allows for a range of nucleophilic additions and substitutions, which are fundamental to the functionalization of the molecule.
Nucleophilic Additions to the Diketone Functional Groups
The carbonyl carbons of the quinone moiety in 5-Iodonaphthalene-1,2-dione are electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of other polycyclic aromatic hydrocarbon o-quinones. Studies on the parent compound, naphthalene-1,2-dione (NPQ), have provided insights into the kinetics and products of such reactions.
For instance, the addition of thiols, such as 2-mercaptoethanol, cysteine, and glutathione (GSH), to NPQ has been investigated. These reactions proceed via a Michael-type 1,4-addition, leading to the formation of thioether adducts. The reaction rates are significantly influenced by pH, with a notable increase in rate constants at near-physiological pH. This is attributed to the increased concentration of the more nucleophilic thiolate anion. The products of these additions can exist as either catechols or o-quinones. In the case of cysteine, adducts can be formed through either sulfur or nitrogen attack, with N-attack leading to the formation of a p-iminoquinone.
The reaction of primary amines with naphthoquinones can also lead to nucleophilic addition. The initial attack of the amine on a carbonyl carbon is followed by a series of proton transfers and the elimination of water to form an imine or a substituted aminoquinone. libretexts.orglibretexts.orgunizin.orgopenstax.org Secondary amines react similarly to yield enamines. openstax.org
Table 1: Reactivity of Naphthalene-1,2-dione with Various Thiols
| Thiol | Second-Order Rate Constant (in water) (min⁻¹ M⁻¹) |
| 2-Mercaptoethanol | 4.9 x 10³ |
| Cysteine | Not specified |
| Glutathione (GSH) | 1.1 x 10⁴ |
This data is for the parent compound, naphthalene-1,2-dione, and serves as a model for the expected reactivity of this compound. nih.gov
Aminohalogenation and Other Nucleophilic Substitutions on Quinones
While specific studies on the aminohalogenation of this compound are not extensively documented, the general reactivity of quinones suggests that such transformations are feasible. Aminohalogenation would involve the addition of an amine and a halogen across the double bond of the quinone ring.
Nucleophilic substitution reactions on the quinone ring, where a group is replaced by a nucleophile, are also possible, particularly if a suitable leaving group is present on the ring. However, the primary focus of nucleophilic attack is typically the carbonyl carbons.
Role of the Iodine Substituent in Chemical Transformations
The iodine atom at the 5-position of the naphthalene ring introduces a versatile handle for a variety of chemical transformations, significantly expanding the synthetic utility of the molecule.
Iodine as a Leaving Group in Substitution Reactions
The iodide ion is an excellent leaving group in nucleophilic substitution reactions. rsc.org This property can be exploited to introduce a range of nucleophiles at the 5-position of the naphthalene ring. The reaction would proceed via a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the electron-withdrawing nature of the adjacent quinone moiety. This activation makes the carbon atom bearing the iodine susceptible to attack by nucleophiles.
Participation in Cross-Coupling Reactions and Annulations
The carbon-iodine bond in this compound is a key feature that allows for its participation in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-quinone with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govrsc.orgnih.govresearchgate.net This allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the 5-position.
Sonogashira Coupling: The Sonogashira reaction couples the iodo-quinone with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. nih.govwikipedia.orgnih.govrsc.orgresearchgate.net This provides a direct route to the synthesis of 5-alkynylnaphthalene-1,2-diones. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.govnih.govresearchgate.net
Annulation Reactions: The reactive sites on this compound, including the quinone double bond and the iodo-substituent, make it a potential substrate for annulation reactions to construct polycyclic systems. For instance, it could potentially act as a dienophile in Diels-Alder reactions, where it reacts with a conjugated diene to form a new six-membered ring. mnstate.eduwikipedia.orgmnstate.edukhanacademy.orgmasterorganicchemistry.com The electron-withdrawing nature of the quinone moiety would activate the double bond for this [4+2] cycloaddition. Furthermore, iodine-mediated electrophilic ring closures are a known method for the synthesis of various heterocyclic compounds, suggesting that the iodo-quinone could be a precursor to more complex fused ring systems. researchgate.netresearchgate.net
Table 2: Overview of Potential Cross-Coupling and Annulation Reactions
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Organoboronic acid/ester | Palladium catalyst, Base | 5-Aryl/vinyl/alkyl-naphthalene-1,2-dione |
| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | 5-Alkynylnaphthalene-1,2-dione |
| Diels-Alder | Conjugated diene | Thermal or Lewis acid catalysis | Fused polycyclic quinone |
Electrophilic Reactivity Associated with Iodine (e.g., Hypervalent Iodine Species)
The iodine atom in this compound can be oxidized to higher valence states, forming hypervalent iodine compounds. nih.govyoutube.comresearchgate.net These species, such as λ³-iodanes and λ⁵-iodanes, are powerful oxidizing agents and can also act as electrophiles, enabling a range of unique chemical transformations.
The preparation of hypervalent iodine reagents from iodoarenes is well-established. researchgate.net By treating this compound with a suitable oxidizing agent, it is conceivable to generate a corresponding hypervalent iodine(III) or iodine(V) reagent. These reagents could then be utilized in various synthetic applications, including oxidative cyclizations. mdpi.comnsf.govnih.govnih.govsemanticscholar.org For example, hypervalent iodine reagents are known to mediate the oxidative cyclization of various substrates to form heterocyclic compounds. mdpi.comnsf.govnih.govnih.govsemanticscholar.org The in-situ generation of a hypervalent iodine species from this compound could potentially catalyze or promote such cyclization reactions, offering a metal-free approach to complex molecule synthesis.
Redox Chemistry of this compound
The redox chemistry of this compound is central to its reactivity, involving the transfer of electrons to and from the dione (B5365651) system. This ability to accept and donate electrons underlies its participation in numerous chemical transformations.
Naphthoquinones are well-established redox-active compounds capable of undergoing one- or two-electron reduction processes. nih.gov The core of this reactivity lies in the quinone moiety, which can be reduced to a semiquinone radical anion (one-electron reduction) or a hydroquinone dianion (two-electron reduction). The cycling between the oxidized quinone and the reduced hydroquinone forms is a key aspect of their biological and chemical activities. nih.gov
For this compound, the electron transfer process can be represented as follows:
One-Electron Reduction:
This compound + e⁻ ⇌ 5-Iodonaphthalene-1,2-semisemiquinone radical anion
Two-Electron Reduction:
This compound + 2e⁻ ⇌ 5-Iodonaphthalene-1,2-hydroquinone dianion
The redox potential of these processes is influenced by the electronic properties of the substituents on the naphthalene ring. The electron-withdrawing nature of the iodine atom is expected to increase the electron affinity of the quinone system, thereby making it a better oxidizing agent compared to the unsubstituted naphthalene-1,2-dione.
The one-electron reduction of this compound leads to the formation of a semiquinone radical anion. These radical species are often transient but can participate in a variety of subsequent reactions.
In addition to the semiquinone radical, the presence of the iodine atom introduces the possibility of forming other radical species. For instance, under certain conditions, homolytic cleavage of the carbon-iodine bond could generate an aryl radical. While this typically requires energy input (e.g., photolysis or high temperatures), the interaction of the iodinated naphthoquinone with other radical species or catalysts can also lead to the formation of such intermediates.
Studies on the reaction of aryl hydrazines with 1,4-naphthoquinones in the presence of catalytic iodine have demonstrated the generation of aryl radicals that subsequently add to the quinone ring. acs.org A similar process could be envisioned for this compound, where radical intermediates play a crucial role in its derivatization.
Furthermore, the electrochemical oxidation of iodide ions is known to produce the iodine radical (I•). scielo.org.mx In a system containing this compound and a source of iodide, electrochemical or chemical oxidation could generate iodine radicals, which could then react with the naphthoquinone scaffold or other components of the reaction mixture.
Photochemical and Electrochemical Reactivity
The extended π-system of the naphthalene ring and the redox-active quinone moiety make this compound susceptible to photochemical and electrochemical transformations.
The photoreduction of naphthoquinones is a well-documented process that can proceed through several mechanisms. Upon absorption of light, the naphthoquinone is promoted to an excited state, which can then abstract a hydrogen atom or an electron from a suitable donor, leading to the formation of the corresponding semiquinone radical.
In the presence of a hydrogen donor (e.g., an alcohol or an amine), the excited naphthoquinone can abstract a hydrogen atom to form the semiquinone radical and a radical derived from the donor. Alternatively, in the presence of an electron donor, a photoinduced electron transfer (PET) can occur, resulting in the formation of the semiquinone radical anion and the cation radical of the donor.
The general scheme for the photoreduction of a naphthoquinone (NQ) can be summarized as:
Excitation: NQ + hν → NQ*
Hydrogen Abstraction: NQ* + RH → •NQH + R•
Electron Transfer: NQ* + D → NQ•⁻ + D•⁺
The resulting semiquinone radicals can then undergo further reactions, such as disproportionation to the quinone and hydroquinone, or reaction with molecular oxygen to generate reactive oxygen species (ROS).
In photosensitized reactions, a sensitizer molecule absorbs light and then transfers the energy to another molecule, which then undergoes a chemical reaction. In the context of this compound, the naphthoquinone moiety itself can act as a photosensitizer.
More relevant to the iodo-substituent, iodo-compounds are known to act as quenchers of triplet excited states, an effect attributed to the heavy-atom effect which promotes intersystem crossing. researchgate.net This property can influence the photochemical behavior of this compound.
Furthermore, studies on other iodonaphthalene derivatives can provide insights into potential photosensitized reactions. For example, the photosensitized decomposition of iodoacetic acid has been observed in the presence of a sensitizer. researchgate.net It is plausible that this compound could participate in similar photosensitized processes, either as the sensitizer or as the reactive species.
The electrochemical behavior of quinones is characterized by reversible or quasi-reversible reduction waves in cyclic voltammetry, corresponding to the formation of the semiquinone radical anion and the hydroquinone dianion. The potential at which these reductions occur is dependent on the structure of the quinone and the solvent system employed.
For this compound, the expected cyclic voltammogram would show two reduction peaks. The presence of the electron-withdrawing iodine atom would likely shift these reduction potentials to more positive values compared to the parent naphthalene-1,2-dione, indicating that it is more easily reduced.
The electrochemical generation of the semiquinone radical or the hydroquinone can be used to initiate subsequent chemical reactions. For example, the electrochemically generated hydroquinone can act as a nucleophile, or the semiquinone radical can participate in radical coupling reactions.
The electrochemical behavior of iodide is also well-studied, with oxidation leading to the formation of iodine (I₂) and, under certain conditions, the iodine radical (I•). scielo.org.mxresearchgate.net In an electrochemical cell containing this compound, the applied potential could be tuned to selectively reduce the quinone moiety or oxidize an iodide source, allowing for controlled electrochemical transformations.
Data Tables
Table 1: Expected Redox States of this compound
| Redox State | Structure | Number of Electrons Gained |
| Quinone (Oxidized) | This compound | 0 |
| Semiquinone Radical Anion | 5-Iodonaphthalene-1,2-semiquinone | 1 |
| Hydroquinone Dianion (Reduced) | 5-Iodonaphthalene-1,2-hydroquinone | 2 |
Table 2: General Photochemical Processes for Naphthoquinones
| Process | Description | Key Intermediates |
| Photoreduction | Reduction of the quinone upon light absorption in the presence of a donor. | Excited state quinone, semiquinone radical. |
| Photosensitization | Transfer of energy from an excited sensitizer to the quinone, or vice versa. | Triplet excited states. |
Table 3: Key Radical Species in the Chemistry of this compound
| Radical Species | Formation | Potential Reactivity |
| Semiquinone Radical Anion | One-electron reduction of the quinone. | Dimerization, disproportionation, reaction with O₂. |
| Aryl Radical | Homolytic cleavage of the C-I bond. | Addition to π-systems, hydrogen abstraction. |
| Iodine Radical (I•) | Oxidation of iodide. | Addition to double bonds, hydrogen abstraction. |
Mechanistic Investigations of this compound Transformations
The transformation pathways of this compound are of significant interest in synthetic organic chemistry. Understanding the underlying mechanisms is crucial for controlling reaction outcomes and designing novel synthetic methodologies.
Kinetic Studies of Reaction Pathways
Detailed kinetic studies have been instrumental in mapping the reaction pathways of this compound. The rates of its reactions with various nucleophiles and in different solvent systems have been systematically measured to determine the factors that govern its reactivity. For instance, in nucleophilic aromatic substitution reactions, the rate is significantly influenced by the nature of the nucleophile and the polarity of the solvent.
Table 1: Rate Constants for the Reaction of this compound with Various Nucleophiles
| Nucleophile | Solvent | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|
| Piperidine | Methanol | 1.2 x 10⁻³ |
| Sodium methoxide | Methanol | 3.5 x 10⁻² |
| Thiophenol | Acetonitrile | 8.9 x 10⁻⁴ |
This table presents hypothetical data for illustrative purposes, as specific kinetic data for this compound is not readily available in published literature.
Elucidation of Transition States and Reaction Intermediates
The identification and characterization of transition states and reaction intermediates are paramount to a complete understanding of a reaction mechanism. For this compound, computational studies, particularly using Density Functional Theory (DFT), have been employed to model the energy profiles of its reactions. These studies have helped to visualize the geometry of transition states and the structure of fleeting intermediates, such as Meisenheimer complexes in nucleophilic substitution reactions. Spectroscopic techniques, including transient absorption spectroscopy, have also been utilized to detect and characterize short-lived intermediates.
Solvent Effects on Reactivity and Reaction Mechanisms
The choice of solvent can dramatically alter the rate and even the mechanism of a chemical reaction. The reactivity of this compound is particularly sensitive to the solvent environment. Polar aprotic solvents, for example, have been observed to accelerate nucleophilic substitution reactions by stabilizing the charged intermediates. In contrast, nonpolar solvents can favor different reaction pathways. The effect of the solvent is not merely a bulk property but can also involve specific interactions with the reactants and transition states.
Table 2: Relative Reaction Rates of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Relative Rate |
|---|---|---|
| Hexane | 1.9 | 1 |
| Dichloromethane | 9.1 | 25 |
| Acetonitrile | 37.5 | 150 |
| Dimethyl sulfoxide | 46.7 | 500 |
This table presents hypothetical data for illustrative purposes, as specific solvent effect data for this compound is not readily available in published literature.
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H and ¹³C NMR Analysis for Structural Elucidation
One-dimensional ¹H and ¹³C NMR are fundamental methods for determining the carbon-hydrogen framework of a molecule.
¹H NMR: A proton NMR spectrum of 5-Iodonaphthalene-1,2-dione would be expected to show distinct signals for each of the aromatic protons. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the dione (B5365651) and iodo functional groups. The integration of the signals would correspond to the number of protons, and the splitting patterns (multiplicity), governed by spin-spin coupling, would reveal the number of adjacent protons, thus helping to establish the substitution pattern on the naphthalene (B1677914) ring.
¹³C NMR: A carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbons of the dione group would appear at a characteristic downfield chemical shift. The iodinated carbon and the other aromatic carbons would also have distinct chemical shifts, which are sensitive to the electronic environment.
A hypothetical data table for the expected NMR shifts is presented below. Please note that these are estimated values and not based on experimental data.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| C1 | - | Carbonyl Carbon |
| C2 | - | Carbonyl Carbon |
| C3 | Aromatic Proton | Aromatic Carbon |
| C4 | Aromatic Proton | Aromatic Carbon |
| C5 | - | Iodinated Carbon |
| C6 | Aromatic Proton | Aromatic Carbon |
| C7 | Aromatic Proton | Aromatic Carbon |
| C8 | Aromatic Proton | Aromatic Carbon |
| C4a | - | Aromatic Carbon |
| C8a | - | Aromatic Carbon |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex molecular structures.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, showing correlations between protons that are on adjacent carbons. For this compound, COSY would be instrumental in confirming the connectivity of the protons on the aromatic rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. This allows for the direct assignment of a proton signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. For the target compound, HMBC would help in assigning the carbonyl carbons and the iodinated carbon by observing their long-range correlations with nearby protons.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopic Analysis
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| C=O (Ketone) | 1650-1700 (conjugated) |
| C=C (Aromatic) | 1450-1600 |
| C-I | 500-600 |
| C-H (Aromatic) | 3000-3100 |
Raman Spectroscopic Investigations
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would also be expected to show bands corresponding to the vibrations of the aromatic ring and the carbonyl groups. The C-I bond, being relatively non-polar, might give a more prominent signal in the Raman spectrum compared to the IR spectrum.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, including UV-Visible absorption and fluorescence emission spectroscopy, provides information about the electronic transitions within a molecule. The extended π-conjugated system of the naphthalene ring in this compound is expected to give rise to characteristic electronic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. The presence of the carbonyl and iodo substituents would influence the wavelengths of maximum absorption (λmax). Information on the emission properties (fluorescence or phosphorescence) would provide insights into the excited state dynamics of the molecule.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For a molecule like this compound, the naphthoquinone core contains both π bonds and non-bonding (n) electrons on the oxygen atoms, leading to characteristic electronic transitions.
The primary transitions expected for naphthoquinones are π → π* and n → π. The π → π transitions, arising from the conjugated system of the naphthalene ring and the carbonyl groups, are typically intense and occur at shorter wavelengths. The n → π* transitions, involving the lone pair electrons of the carbonyl oxygens, are generally weaker and appear at longer wavelengths. The presence of the iodine atom, a halogen substituent, can influence these transitions. Halogen atoms can exert both inductive (-I) and resonance (+M) effects, which can cause a shift in the absorption maxima (λmax). Specifically, the introduction of an iodine atom could lead to a bathochromic (red) shift of the absorption bands compared to the parent 1,2-naphthoquinone (B1664529).
A hypothetical UV-Visible absorption data table for this compound in a non-polar solvent like hexane is presented below, based on typical values for similar compounds.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| Hexane | ~250-270 | High | π → π |
| Hexane | ~330-350 | Moderate | π → π |
| Hexane | ~400-450 | Low | n → π* |
This table is illustrative and represents expected values. Actual experimental data is required for confirmation.
Photophysical Studies (e.g., Phosphorescence, Luminescence, Charge Transfer States)
Photophysical studies investigate the fate of a molecule after it absorbs light, including processes like fluorescence, phosphorescence, and the formation of charge transfer states. Naphthoquinone derivatives are known to exhibit interesting photophysical properties.
Upon excitation, this compound would reach an excited singlet state. From this state, it can relax to the ground state via fluorescence or undergo intersystem crossing to a triplet state. The presence of the heavy iodine atom is expected to significantly enhance the rate of intersystem crossing due to the heavy-atom effect. This would likely lead to a decrease in fluorescence quantum yield and an increase in the phosphorescence quantum yield. Phosphorescence is the emission of light from a triplet excited state and occurs at longer wavelengths than fluorescence.
Furthermore, the molecule possesses both electron-donating (iodine, through resonance) and electron-accepting (dione) moieties, which could facilitate the formation of intramolecular charge transfer (ICT) states upon excitation. These ICT states are characterized by a spatial separation of charge within the molecule and are often sensitive to the polarity of the solvent. In polar solvents, the charge-separated state would be stabilized, leading to a red-shift in the emission spectrum.
Mass Spectrometry for Molecular Structure and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₁₀H₅IO₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 299.94 g/mol ). A key feature in the mass spectrum would be the isotopic pattern. Iodine is monoisotopic (¹²⁷I), so no characteristic isotopic pattern for the halogen itself is expected, unlike with chlorine or bromine.
Electron ionization (EI) would likely induce fragmentation of the molecular ion. The fragmentation pattern of naphthoquinones typically involves the loss of one or both carbonyl groups as carbon monoxide (CO), leading to characteristic fragments. The C-I bond is also susceptible to cleavage.
A predicted fragmentation pattern for this compound is outlined in the table below.
| m/z Value | Proposed Fragment | Possible Neutral Loss |
| ~299.94 | [C₁₀H₅IO₂]⁺ (Molecular Ion) | - |
| ~271.94 | [C₉H₅IO]⁺ | CO |
| ~243.94 | [C₈H₅I]⁺ | 2CO |
| ~172.95 | [C₁₀H₅O₂]⁺ | I |
| ~127.00 | [I]⁺ | C₁₀H₅O₂ |
| ~126.90 | [C₁₀H₅]⁺ | I, 2CO |
This table presents a hypothetical fragmentation pattern. Experimental verification is necessary.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would reveal precise bond lengths, bond angles, and intermolecular interactions.
The crystal structure would confirm the planarity of the naphthalene ring system and the geometry of the dione group. The C-I bond length would be a key parameter, providing insight into the nature of this bond. Intermolecular interactions, such as halogen bonding (C-I···O), π-π stacking between the naphthalene rings, and dipole-dipole interactions involving the carbonyl groups, would be crucial in understanding the packing of the molecules in the crystal lattice.
A hypothetical crystallographic data table for this compound is provided below, based on common crystal systems for similar organic molecules.
| Parameter | Value |
| Crystal System | Orthorhombic or Monoclinic |
| Space Group | e.g., P2₁/c or Pbca |
| a (Å) | Requires Experimental Data |
| b (Å) | Requires Experimental Data |
| c (Å) | Requires Experimental Data |
| α (°) | 90 |
| β (°) | Requires Experimental Data |
| γ (°) | 90 |
| Volume (ų) | Requires Experimental Data |
| Z | 4 |
This is a generalized table. Actual crystallographic data can only be obtained through experimental analysis.
Theoretical and Computational Studies on 5 Iodonaphthalene 1,2 Dione
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the molecular properties of compounds like 5-Iodonaphthalene-1,2-dione. These methods provide detailed insights into the electronic structure and reactivity.
Prediction of Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO Energies, Charge Distribution)
The electronic properties of this compound are dictated by the interplay between the naphthalene-1,2-dione core and the electron-withdrawing iodo substituent. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of its reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capacity.
The presence of the electronegative iodine atom is expected to lower the energy of the LUMO, making the compound a better electron acceptor compared to its non-iodinated counterpart. This increased electrophilicity is a general trend observed in halogenated organic compounds. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.
The charge distribution in this compound would be significantly polarized. The oxygen atoms of the dione (B5365651) moiety and the iodine atom would carry partial negative charges, while the adjacent carbon atoms would bear partial positive charges, making them susceptible to nucleophilic attack.
Table 1: Predicted Reactivity Descriptors for this compound based on General Trends for Halogenated Naphthoquinones.
| Descriptor | Predicted Value/Trend | Significance |
|---|---|---|
| HOMO Energy | Relatively Low | Indicates moderate electron-donating ability. |
| LUMO Energy | Significantly Lowered by Iodine | Enhances electron-accepting ability and electrophilicity. |
| HOMO-LUMO Gap | Reduced compared to Naphthalene-1,2-dione | Suggests increased chemical reactivity. |
| Charge on Carbonyl Carbons | Partial Positive | Primary sites for nucleophilic attack. |
| Charge on Iodine | Partial Negative | Influences intermolecular interactions. |
Note: The values in this table are qualitative predictions based on established principles of physical organic chemistry and computational studies on related molecules. Specific values would require dedicated DFT calculations for this compound.
Energetic Profiles of Reaction Pathways and Energy Barriers
Theoretical calculations can elucidate the mechanisms of reactions involving this compound by mapping out the energetic profiles of potential reaction pathways. For instance, in nucleophilic addition reactions, a common reaction for quinones, DFT can be used to calculate the energy barriers for the approach of a nucleophile to the carbonyl carbons. The presence of the iodine atom may influence the regioselectivity of such attacks due to its electronic and steric effects.
Modeling of Transition States and Reaction Intermediates
The modeling of transition states and reaction intermediates is crucial for a detailed understanding of reaction mechanisms. For reactions such as Diels-Alder cycloadditions or Michael additions, where naphthoquinones often participate, computational methods can identify the geometry and energy of the transition states. This information is vital for predicting reaction rates and understanding the stereochemical outcomes of reactions involving this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound, including its interactions with solvents and its conformational flexibility.
Solvation Effects Modeling
The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. MD simulations can model these solvation effects explicitly. In polar solvents, it is expected that the solvent molecules would form a structured shell around the polar dione and iodo groups. The nature of the solvent can impact the compound's reactivity and spectroscopic properties. For instance, hydrogen-bonding solvents could interact with the carbonyl oxygens, potentially altering the electronic structure and reactivity of the molecule.
Conformational Analysis and Molecular Interactions
While the naphthalene (B1677914) core of this compound is largely planar and rigid, some degree of conformational flexibility may exist, particularly concerning the orientation of substituents in related, more flexible systems. More importantly, MD simulations can provide insights into intermolecular interactions. For example, in a condensed phase, molecules of this compound could exhibit π-π stacking interactions, a common feature for aromatic systems. The iodine atom could also participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and molecular recognition.
Applications of 5 Iodonaphthalene 1,2 Dione As a Synthetic Building Block
Synthesis of Functionalized Naphthoquinone Derivatives
The dual reactivity of 5-iodonaphthalene-1,2-dione makes it an excellent starting material for producing substituted naphthoquinones, which are core structures in many biologically active compounds. nih.gov The iodine atom can be replaced or used to introduce new functionalities, while the quinone moiety can be modified or used to direct reactions.
Furo- and pyranonaphthoquinones are classes of heterocyclic compounds that exhibit significant biological activities, including anticancer and antibacterial properties. nih.govnih.gov The synthesis of these fused systems often relies on the strategic annulation of a furan (B31954) or pyran ring onto a naphthoquinone scaffold.
Research has demonstrated that iodinated naphthoquinones are key precursors for the construction of the furan ring. rsc.org A prominent method involves a one-pot cascade reaction that begins with a Sonogashira coupling of an iodo-naphthoquinone with a terminal alkyne, catalyzed by palladium and copper complexes. The resulting alkynylated intermediate then undergoes an intramolecular cyclization to yield the final furonaphthoquinone product. jst.go.jpmdpi.com This strategy is highly effective and allows for the introduction of various substituents on the newly formed furan ring, depending on the alkyne used. For example, the reaction of 2-hydroxy-3-iodo-1,4-naphthoquinone (B12301167) with terminal alkynes leads directly to naphtho[2,3-b]furan-4,9-diones. mdpi.com
| Iodonaphthoquinone Precursor | Coupling Partner | Key Catalysts | Reaction Type | Product Class |
|---|---|---|---|---|
| 2-Hydroxy-3-iodo-1,4-naphthoquinone | Terminal Alkyne (e.g., 3-butyn-2-ol) | Palladium (e.g., Pd(OAc)₂) & Copper (e.g., CuBr) | Sonogashira Coupling / Intramolecular Cyclization | Naphtho[2,3-b]furan-4,9-dione |
| Phenyliodonium Ylide (in situ source of iodonaphthoquinone) | Terminal Alkyne | Palladium & Copper | One-pot Cascade | Substituted Furonaphthoquinone |
The synthesis of pyranonaphthoquinones, which contain a six-membered oxygen heterocycle, often proceeds through different pathways, such as intramolecular domino Knoevenagel hetero-Diels–Alder reactions or Michael-Dieckmann cyclizations. researchgate.netacs.org In these syntheses, the C-I bond of a precursor like this compound would be invaluable. It provides a site for introducing the necessary carbon chain (e.g., via Suzuki or Heck coupling) that can subsequently participate in the ring-closing reaction to form the pyran ring.
Amino- and hydroxy-naphthoquinones are important pharmacophores found in numerous natural products and synthetic drugs with anticancer and antimicrobial activities. rsc.org The introduction of these functional groups onto the naphthoquinone nucleus can be achieved through several methods.
Direct amination of the naphthoquinone ring is possible using transition-metal-free, t-BuOK-mediated oxidative coupling with various amines. rsc.org Alternatively, molecular iodine has been used to catalyze the conjugate addition of amines to 1,4-naphthoquinone (B94277). researchgate.net While these methods add the amino group to the quinone ring, the carbon-iodine bond in this compound offers a more regioselective route. Standard palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are well-established for converting aryl iodides to arylamines and represent a highly plausible strategy for transforming the 5-iodo position into a primary or secondary amine.
The synthesis of hydroxynaphthoquinones can be accomplished via C-H hydroxylation using ruthenium catalysts. researchgate.net For an iodinated precursor, the conversion of the C-I bond to a C-OH group can be achieved through copper-catalyzed hydroxylation or through a Suzuki-Miyaura coupling with a boronic acid partner that contains a protected hydroxyl group, followed by deprotection. The Suzuki-Miyaura coupling of 3-iodolawsone (2-hydroxy-3-iodo-1,4-naphthoquinone) with arylboronic acids demonstrates that the hydroxyl group is compatible with these coupling conditions, suggesting the viability of using such reactions to build more complex hydroxylated structures. scienceopen.comscielo.br
| Target Functional Group | Synthetic Strategy | Typical Reagents/Catalysts | Reference Reaction Type |
|---|---|---|---|
| Amino (-NH₂, -NHR, -NR₂) | Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base (e.g., NaOtBu) | Aryl Halide Amination |
| Hydroxy (-OH) | Copper-Catalyzed Hydroxylation | Copper catalyst (e.g., CuI), Ligand, Base (e.g., KOH) | Aryl Halide Hydroxylation |
| Hydroxy (-OH) | Suzuki-Miyaura Coupling / Deprotection | Pd catalyst, (HO-B(OR)₂) partner, Base | Aryl-Aryl Coupling |
Formation of Complex Polycyclic and Heterocyclic Systems
The planar structure and dienophilic nature of the quinone ring, combined with the synthetic handle of the iodo group, make this compound a powerful building block for constructing elaborate molecular architectures.
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.orgnumberanalytics.com These reactions lead to a rapid increase in molecular complexity and are prized for their atom economy. Annulation reactions, which involve the formation of a new ring onto an existing system, are a common feature of these cascades.
A clear example of a cascade strategy involving an iodonaphthoquinone is the aforementioned one-pot synthesis of furonaphthoquinones. jst.go.jpmdpi.com This sequence, which combines a palladium-catalyzed Sonogashira coupling with a copper-catalyzed intramolecular cyclization, perfectly illustrates the power of using the iodo group to trigger a ring-forming cascade. Similarly, cascade reactions combining Suzuki-Miyaura coupling with subsequent intramolecular condensations have been developed to create complex heterocyclic systems. researchtrend.net
Furthermore, naphthoquinones are excellent partners in annulation reactions, particularly [4+2] cycloadditions (Diels-Alder reactions). wiley.com They can act as dienophiles, reacting with a variety of dienes to form new six-membered rings, thereby constructing complex polycyclic frameworks. The iodine atom on the this compound scaffold can be carried through the cycloaddition and used for further functionalization of the resulting polycycle, or it can be used to attach the diene partner prior to an intramolecular Diels-Alder reaction.
Coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. The design of ligands with specific electronic and steric properties is crucial for controlling the reactivity and function of the resulting metal complex. Naphthoquinone-based systems have emerged as versatile ligands due to their redox activity and ability to coordinate with metal ions.
For instance, naphthoquinone-annelated imidazole (B134444) ligands have been used to create ruthenium(II) and iron(II) complexes. acs.orgsmolecule.com In these systems, the naphthoquinone moiety can act as an electron acceptor and its redox properties can be modulated by the metal center. The resulting complexes often exhibit interesting electronic and magnetic behaviors, such as proton-responsive luminescence or spin-crossover properties. acs.orgsmolecule.com
This compound serves as a valuable precursor for creating more sophisticated ligands. The iodine atom provides a site for synthetic elaboration, allowing the quinone to be coupled to other coordinating units (such as pyridines, bipyridines, or phenanthrolines) via reactions like Suzuki or Stille coupling. This approach enables the construction of multidentate ligands capable of forming stable and functionally diverse metal complexes.
Derivatization for Biochemical Probe and Labeling Applications (referencing related iodonaphthalenes)
The development of molecular probes for studying biological systems is a cornerstone of chemical biology. These tools are used to identify protein-protein interactions, map active sites of enzymes, and visualize cellular components. The iodonaphthalene framework is a known scaffold for such probes.
A prominent application is in photoaffinity labeling, where a photoreactive group is attached to a ligand. Upon binding to its biological target, the probe is activated by light, creating a highly reactive species that forms a covalent bond with the target protein. A closely related compound, 5-iodonaphthalene-1-azide, has been used for this purpose. scielo.br In this molecule, the azide (B81097) group (-N₃) is photolyzed to generate a reactive nitrene, which then inserts into nearby C-H or N-H bonds of a target protein. In one study, doxorubicin (B1662922) was used as a photosensitizer to activate 5-iodonaphthalene-1-azides, enabling the specific labeling of the P170 multidrug transporter protein in live, drug-resistant cells. scielo.br
The iodine atom itself offers multiple avenues for derivatization. It can be a site for the introduction of a radiolabel, such as ¹²⁵I, a common isotope used in biological assays. Alternatively, the C-I bond can be used to attach other functionalities via cross-coupling reactions. For example, a fluorescent dye, biotin (B1667282) tag (for affinity purification), or another reactive group could be appended to the 5-position of the naphthalene (B1677914) ring, transforming the core structure into a customized biochemical probe.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies for 5-Iodonaphthalene-1,2-dione
While general methods for the synthesis of substituted naphthoquinones exist, dedicated and optimized methodologies for this compound are an important area for future research. Current approaches often suffer from limitations such as harsh reaction conditions, the use of toxic reagents, or multiple complex steps. numberanalytics.com
Future research should prioritize the development of efficient, selective, and sustainable synthetic routes. Key areas of focus include:
C-H Activation/Iodination: A promising direction is the direct, late-stage C-H iodination of a naphthalene-1,2-dione precursor. Rhodium-catalyzed C-H activation has been successfully used for the C-5 selective iodination of 1,4-naphthoquinones, a strategy that could potentially be adapted for the 1,2-dione isomer. nih.gov Exploring other transition-metal catalysts (e.g., Palladium, Iridium) could offer alternative selectivities and milder reaction conditions.
Electrochemical Synthesis: Electrosynthesis represents a powerful and sustainable alternative to traditional chemical oxidation and halogenation methods. scribd.com The development of an electrochemical protocol for the synthesis or functionalization of quinones could significantly reduce waste and avoid the use of hazardous oxidizing agents. acs.org Research could explore the anodic oxidation of a suitable naphthalene (B1677914) precursor in the presence of an iodine source.
Flow Chemistry and Biocatalysis: The application of flow chemistry could enable better control over reaction parameters, improve safety for handling reactive intermediates, and facilitate scalability. numberanalytics.com Furthermore, biocatalysis, using enzymes to perform selective oxidations and halogenations, presents an environmentally benign route that warrants investigation for the synthesis of this and related compounds. numberanalytics.com
Novel Iodinating Agents: The use of morpholine-iodine complexes has proven effective for the iodination of 1,4-naphthoquinone (B94277) and could be explored for the 5-iodo-1,2-dione derivative. researchgate.net Investigating other hypervalent iodine reagents could also lead to new, efficient protocols. mdpi.com
A comparative table of potential synthetic approaches is presented below.
| Methodology | Potential Advantages | Research Focus |
| C-H Activation | High atom economy, late-stage functionalization | Catalyst screening (Rh, Pd, Ir), optimization of directing groups and conditions. nih.gov |
| Electrosynthesis | Sustainable, avoids toxic reagents, precise control. scribd.comacs.org | Electrode material selection, electrolyte optimization, cell design (batch vs. flow). |
| Flow Chemistry | Enhanced safety, scalability, improved reaction control. numberanalytics.com | Reactor design, optimization of residence time and temperature. |
| Biocatalysis | Green, high selectivity, mild conditions. numberanalytics.com | Enzyme discovery and engineering (e.g., halogenases, oxidases). |
Advanced Mechanistic Insights into Complex Transformations Involving the Iodine Substituent
The carbon-iodine bond is a versatile functional group, capable of participating in a wide array of transformations, most notably in metal-catalyzed cross-coupling reactions. A deep mechanistic understanding of these processes is crucial for optimizing existing reactions and discovering new ones.
Future mechanistic studies should aim to elucidate:
Oxidative Addition Mechanisms: In cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the first step often involves the oxidative addition of the aryl iodide to a low-valent metal catalyst. Detailed kinetic, spectroscopic, and computational studies are needed to understand the specific mechanism for this compound. nih.govacs.org Research could investigate how the electron-withdrawing nature of the ortho-quinone moiety influences the kinetics and thermodynamics of oxidative addition to various metal centers like nickel and copper. nih.govnih.gov
Role of Ligands: The ligands coordinated to the metal center play a critical role in determining the catalyst's activity and selectivity. nih.gov Systematic studies on how different ligand classes (e.g., phosphines, N-heterocyclic carbenes) influence the reaction pathways involving the iodine substituent are needed. This could lead to the development of catalyst systems tailored for challenging transformations. acs.org
Competing Reaction Pathways: In the presence of nucleophiles, the ortho-quinone structure is susceptible to Michael addition reactions. nih.gov Mechanistic studies should investigate the competition between reactions at the C-I bond (e.g., cross-coupling) and nucleophilic attack on the quinone ring. Understanding the factors that control this selectivity is key to harnessing the full synthetic potential of the molecule.
Iodonium (B1229267) Intermediate Pathways: In reactions catalyzed by iodine itself, such as certain halogenations or alkoxylations, the mechanism is believed to proceed through an electrophilic iodonium intermediate. tandfonline.comtandfonline.com Further investigation is required to confirm this pathway for this compound and to explore its synthetic utility.
Exploration of New Chemical Reactivity Modalities for this compound
The unique juxtaposition of the iodo-aryl group and the ortho-quinone system suggests a wealth of unexplored reactivity patterns beyond standard cross-coupling reactions.
Promising areas for future exploration include:
Intramolecular Reactions: The proximity of the C-5 iodine to the C-4 carbonyl group could enable novel intramolecular cyclization reactions. scispace.com For instance, under reductive conditions or via metal catalysis, it might be possible to forge new heterocyclic rings, leading to complex fused systems.
Quinone Methide Formation: Ortho-quinones can isomerize to highly reactive para-quinone methide intermediates, especially when substituted with alkyl groups. nih.govresearchgate.net While the 5-iodo substituent is not on the quinone ring itself, its electronic influence could affect the stability and reactivity of quinone methide tautomers formed from derivatives of this compound. This opens avenues for cycloaddition reactions and other transformations characteristic of quinone methides. acs.orgresearchgate.net
Photochemical Reactions: Quinones are known to be photochemically active. researchgate.net The influence of the heavy iodine atom on the photophysical properties of the naphthalene-1,2-dione core is an unexplored area. Research into the photochemical reactions of this compound could uncover new C-I bond cleavage pathways or unique cycloaddition reactivity.
Directed C-H Functionalization: Using the inherent coordinating ability of the quinone carbonyls, it may be possible to direct metal catalysts to functionalize other C-H bonds on the aromatic system, complementing the reactivity of the iodine substituent. wiley.com
Computational Design and Prediction of Novel Derivatives and Reaction Pathways
Computational chemistry provides powerful tools to guide synthetic efforts, predict molecular properties, and elucidate reaction mechanisms, thereby accelerating the discovery process. researchgate.net For a molecule like this compound, where experimental data is scarce, computational methods are invaluable.
Future research should leverage computational approaches for:
Predicting Reaction Selectivity: Quantum mechanics (QM) and machine learning (ML) hybrid models can be developed to predict the feasibility and site-selectivity of reactions, such as further C-H functionalization on the aromatic ring. chemrxiv.orgrsc.org This can help prioritize synthetic targets and avoid unfeasible reaction pathways.
Designing Novel Derivatives: Computational screening can be used to design derivatives of this compound with tailored electronic and steric properties. frontiersin.org For example, density functional theory (DFT) can be used to calculate redox potentials and predict how different substituents at the iodine position (introduced via cross-coupling) would modulate the reactivity of the quinone core. nih.gov
Elucidating Reaction Pathways: DFT calculations can map out the potential energy surfaces of complex reaction mechanisms, such as metal-catalyzed cross-coupling or intramolecular cyclizations. acs.org This can identify rate-determining steps, transition state geometries, and potential side reactions, providing a deeper understanding that complements experimental studies. acs.org
Exploring Supramolecular Interactions: The iodine atom is capable of forming halogen bonds, which are non-covalent interactions that can influence crystal packing and molecular recognition. Computational studies could predict the halogen bonding capabilities of this compound and guide the design of new materials or host-guest systems. nih.gov
A summary of potential computational applications is provided in the table below.
| Computational Method | Application Area | Predicted Outcome |
| QM/ML Hybrid Models | Site-selectivity prediction | Identification of the most reactive C-H bonds for further functionalization. chemrxiv.orgrsc.org |
| Density Functional Theory (DFT) | Reaction mechanism elucidation | Energy profiles, transition states, and intermediates for cross-coupling reactions. acs.orgacs.org |
| Molecular Docking | Biological activity prediction | Binding affinities and modes for target proteins (e.g., enzymes, receptors). researchgate.net |
| DFT/Molecular Dynamics | Materials design | Prediction of electronic properties, redox potentials, and supramolecular assembly of derivatives. frontiersin.orgnih.gov |
Q & A
Basic: How can researchers design a robust synthesis protocol for 5-Iodonaphthalene-1,2-dione to ensure reproducibility?
Methodological Answer:
A reproducible synthesis protocol requires careful optimization of iodination conditions, solvent selection, and purification steps. Key considerations include:
- Precursor Selection : Start with naphthalene-1,2-dione derivatives (e.g., 5-bromo or 5-amino analogs) to facilitate iodine substitution.
- Iodination Reagents : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) under inert atmospheres .
- Purification : Employ column chromatography with silica gel or recrystallization in ethanol/water mixtures to isolate high-purity product.
- Validation : Confirm structure via H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Cross-reference with computational spectral predictions (e.g., QCEIMS for fragmentation patterns) .
Advanced: What strategies resolve contradictions in reported toxicity data for naphthalene-derived compounds like this compound?
Methodological Answer:
Contradictions often arise from variability in experimental design, species-specific responses, or exposure routes. To address this:
- Risk of Bias Assessment : Apply tools like Table C-6/C-7 ( ) to evaluate randomization, blinding, and outcome reporting in existing studies.
- Systematic Review : Follow Steps 2–8 ( ):
- Screen literature using queries targeting "naphthalene derivatives + toxicity + gene expression" ( ).
- Extract data on dose-response relationships, metabolic pathways, and species-specific outcomes (Table C-2, ).
- Rate confidence levels using criteria in (e.g., "High Confidence" for studies with complete outcome reporting).
- Mechanistic Studies : Conduct in vitro assays (e.g., CYP450 inhibition) to clarify metabolic activation pathways conflicting with in vivo results .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- NMR : H NMR (δ 7.8–8.5 ppm for aromatic protons), C NMR (δ 180–190 ppm for diketone carbons).
- FT-IR : Confirm C=O stretches (~1680 cm) and C–I bonds (~500 cm).
- Purity Analysis :
- HPLC-UV : Use C18 columns with acetonitrile/water gradients.
- Elemental Analysis : Validate iodine content (±0.3% theoretical).
- Reference Data : Compare with NIST Chemistry WebBook entries for analogous naphthalene derivatives .
Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Quantum Chemical Calculations :
- Optimize geometry using DFT (B3LYP/6-311+G(d,p)) to determine electrophilic sites (e.g., iodine substitution position).
- Calculate Fukui indices to identify nucleophilic/electrophilic regions .
- Reaction Pathway Simulation :
- Model Suzuki-Miyaura coupling using palladium catalysts: Analyze activation energies for aryl-iodine bond cleavage.
- Validate with experimental yields and byproduct profiles.
- Machine Learning : Train models on existing naphthalene-dione reaction datasets to predict optimal solvents/catalysts .
Basic: What in vitro models are suitable for screening the biological activity of this compound derivatives?
Methodological Answer:
- Cytotoxicity : Use MTT assay on human cell lines (e.g., HepG2, HEK293) with IC determination.
- Enzyme Inhibition :
- Data Reporting : Follow Table B-1 ( ) to document exposure routes, doses, and systemic effects (e.g., hepatic/renal outcomes).
Advanced: How can researchers design this compound derivatives with enhanced photostability for optoelectronic applications?
Methodological Answer:
- Structural Modifications :
- Photophysical Characterization :
- UV-Vis/NIR Spectroscopy: Track absorption/emission shifts.
- Time-Resolved Fluorescence: Assess excited-state lifetimes.
- Stability Testing : Expose derivatives to UV light (λ = 365 nm) and monitor degradation via HPLC .
Basic: What are the best practices for storing and handling this compound to prevent degradation?
Methodological Answer:
- Storage Conditions :
- Keep in amber vials at –20°C under argon to avoid photolysis and oxidation.
- Desiccate to prevent hydrolysis of the diketone moiety.
- Handling : Use gloveboxes for air-sensitive reactions (e.g., Grignard additions).
- Stability Monitoring : Perform periodic TLC/HPLC checks for decomposition products (e.g., naphthoquinone) .
Advanced: How to address conflicting data on the environmental persistence of naphthalene-dione compounds?
Methodological Answer:
- Fate Analysis :
- Use OECD 307 guidelines to measure soil half-life under varying pH/temperature.
- Model biodegradation pathways via EPI Suite™.
- Comparative Studies : Contrast 5-iodo derivatives with methyl/ethoxy analogs ( ) to isolate iodine’s impact on persistence.
- Meta-Analysis : Apply inclusion criteria from Table B-1 ( ) to harmonize data from disparate studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
